![molecular formula C16H20N4 B2951568 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline CAS No. 1016763-96-4](/img/structure/B2951568.png)
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” is a chemical compound that has been studied for its corrosion inhibiting properties . It has been synthesized and analyzed using FT-IR spectral analysis, nuclear magnetic resonance (NMR), and high-resolution scanning electron microscopy (HR-SEM) .
Synthesis Analysis
The synthesis of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” involves the reaction of 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine with SnCl2.2H2O in 12N HCl . The reaction mass is stirred at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” has been analyzed using FT-IR and NMR spectral analysis .Chemical Reactions Analysis
The chemical reactions involving “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been studied in the context of its corrosion inhibiting properties . The compound has been shown to inhibit the corrosion of mild steel .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline” have been analyzed using various techniques, including FT-IR and NMR spectral analysis .Aplicaciones Científicas De Investigación
Pharmacology: Tyrosine Kinase Inhibition
In pharmacology, this compound has been structurally characterized and is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are enzymes that can promote the growth of cancer cells. The structural similarity suggests that 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline could potentially be used in the development of new anticancer drugs with mechanisms similar to Imatinib.
Material Science: Corrosion Inhibition
A study has shown the use of a derivative of this compound as an organic corrosion inhibitor for mild steel under HCl solution . The compound exhibited a significant inhibition efficiency, suggesting its potential application in protecting metals from corrosion, which is a critical aspect in material science and engineering.
Biochemistry: Molecular Docking Studies
In biochemistry, derivatives of this compound have been used in molecular docking studies to explore their binding affinities to various biological targets . These studies are crucial for drug discovery and understanding the interaction between small molecules and proteins at the molecular level.
Medical Diagnostics: Spectrophotometric Analysis
Derivatives of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline have been used as derivatization reagents for carboxyl groups on peptides during spectrophotometric analysis . This application is important in medical diagnostics, where accurate measurement of biomolecules is essential.
Chemical Synthesis: Organic Intermediate
This compound serves as an important organic intermediate in chemical synthesis. It has been used in the synthesis of various complex molecules, which have applications ranging from medicinal chemistry to material science .
Environmental Science: Study of Environmental Pollutants
While direct applications in environmental science were not explicitly found, the methodologies used to study this compound, such as NMR, HPLC, LC-MS, and UPLC, are commonly employed in the analysis of environmental pollutants . Therefore, it’s plausible that this compound or its derivatives could be used in environmental monitoring and remediation efforts.
Mecanismo De Acción
Mode of Action
The exact mode of action of PPMA is currently unknown due to the lack of specific studies on this compound . It has been reported that ppma exhibits corrosion inhibiting properties , suggesting that it may interact with metal surfaces to prevent their oxidation.
Biochemical Pathways
Its corrosion inhibition activity suggests that it may interact with the oxidation-reduction processes on metal surfaces .
Result of Action
PPMA has been reported to exhibit corrosion inhibiting properties . It is suggested that PPMA forms a protective layer on the surface of mild steel, preventing its oxidation and subsequent corrosion .
Action Environment
The action of PPMA is influenced by environmental factors such as the presence of CO2 . It has been reported that PPMA exhibits its corrosion inhibiting properties in a CO2 atmosphere .
Propiedades
IUPAC Name |
4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWICBCNMAZLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

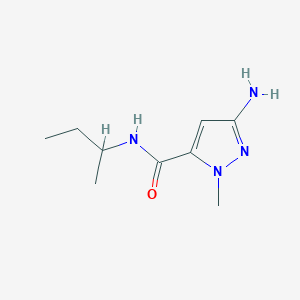
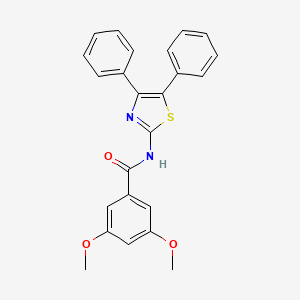
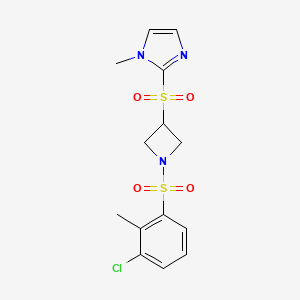
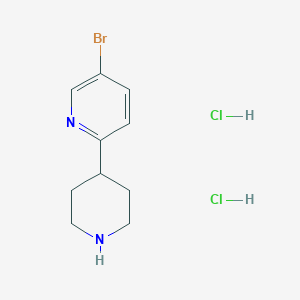

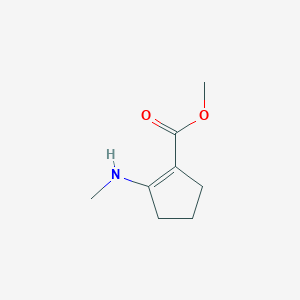
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)
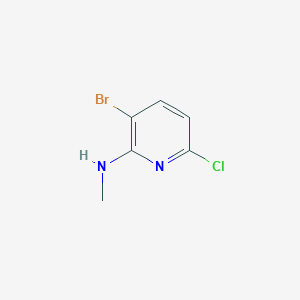

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2951502.png)
![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)

